molecular formula C21H19N3O B14400014 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide CAS No. 88683-69-6

4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide

Cat. No.: B14400014
CAS No.: 88683-69-6
M. Wt: 329.4 g/mol
InChI Key: GKZFBMDFIVMUEL-UHFFFAOYSA-N
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Description

4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is an organic compound characterized by the presence of a phenyldiazenyl group and a benzamide moiety. This compound is part of the azo compound family, which is known for its vivid colors and applications in dyeing and pigmentation. The structure of this compound includes a diazenyl group (-N=N-) linking two phenyl rings, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide typically involves the following steps:

    Diazotization Reaction: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(1-phenylethyl)benzamide in an alkaline medium to form the azo compound.

The reaction conditions often include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt and ensuring a slightly basic environment during the coupling reaction to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying azo dye synthesis and reactions.

    Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(E)-Phenyldiazenyl]-1-naphthol
  • **4-[(E)-Phenyldiazenyl]aniline
  • **4-[(E)-Phenyldiazenyl]benzoic acid

Uniqueness

4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of the N-(1-phenylethyl) group, which can influence its reactivity and interactions compared to other azo compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

88683-69-6

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

4-phenyldiazenyl-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C21H19N3O/c1-16(17-8-4-2-5-9-17)22-21(25)18-12-14-20(15-13-18)24-23-19-10-6-3-7-11-19/h2-16H,1H3,(H,22,25)

InChI Key

GKZFBMDFIVMUEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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